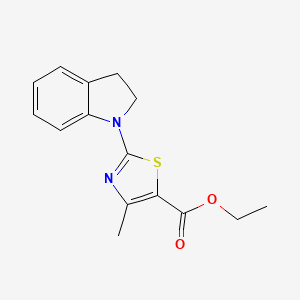![molecular formula C16H13F2NO4 B4399104 N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4399104.png)
N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide
Übersicht
Beschreibung
N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It also has neuroprotective effects by preventing neuronal cell death and promoting the growth of new neurons. In addition, this compound has been found to inhibit the growth of cancer cells and induce cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide in lab experiments is its high potency and selectivity. It has been found to have minimal off-target effects, which makes it a useful tool for studying specific cellular processes. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the therapeutic potential of this compound in other diseases, such as Parkinson's disease and stroke, should be further explored. Finally, the development of novel drug delivery systems for this compound may enhance its effectiveness in clinical settings.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its high potency and selectivity make it a useful tool for studying specific cellular processes. Further research is needed to fully understand its mechanism of action and explore its therapeutic potential in other diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In preclinical studies, this compound has shown promising results in the treatment of multiple sclerosis, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c17-16(18)23-14-7-3-12(4-8-14)19-15(21)10-22-13-5-1-11(9-20)2-6-13/h1-9,16H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAIUDJMVNIRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![N-(2-methylphenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4399067.png)
![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4399077.png)

![4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4399096.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399099.png)
![5-[3-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399111.png)